molecular formula C17H25N3O3 B267522 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

カタログ番号 B267522
分子量: 319.4 g/mol
InChIキー: DDFCCLHHIVNKMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

作用機序

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the elongation of the RNA transcript. This leads to the disruption of ribosomal RNA synthesis and induction of nucleolar stress. The resulting activation of p53-mediated apoptosis in cancer cells leads to their death.
Biochemical and Physiological Effects:
CX-5461 has been found to induce nucleolar stress in cancer cells, leading to the activation of p53-mediated apoptosis. It has also been found to inhibit the growth of cancer cells in preclinical studies. However, CX-5461 has also been found to have off-target effects, leading to toxicity in normal cells.

実験室実験の利点と制限

The advantages of CX-5461 for lab experiments include its potency as an RNA polymerase I inhibitor and its potential as an anticancer agent. However, the limitations of CX-5461 include its off-target effects and toxicity in normal cells.

将来の方向性

For CX-5461 include the development of more potent and selective inhibitors of RNA polymerase I transcription, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. Additionally, the use of CX-5461 as a therapeutic agent for other diseases, such as neurodegenerative disorders, is also an area of future research.
Conclusion:
In conclusion, CX-5461 is a promising compound that has shown potential as an anticancer agent in preclinical studies. Its selective inhibition of RNA polymerase I transcription and induction of nucleolar stress make it a promising therapeutic agent for various cancer types. However, its off-target effects and toxicity in normal cells are limitations that need to be addressed. Future research should focus on the development of more potent and selective inhibitors of RNA polymerase I transcription and the identification of biomarkers for patient selection.

合成法

The synthesis of CX-5461 involves several steps, including the reaction of 2,4-dichloro-5-nitrobenzoic acid with N-cyclohexylcarbodiimide, followed by the addition of 2-(2-methoxyethoxy)ethylamine and cyclohexylamine. The resulting product is then purified using chromatography techniques to obtain CX-5461 in its pure form.

科学的研究の応用

CX-5461 has shown potential as an anticancer agent in preclinical studies. It has been found to selectively inhibit RNA polymerase I transcription, leading to the disruption of ribosomal RNA synthesis and induction of nucleolar stress. This results in the activation of p53-mediated apoptosis in cancer cells, leading to their death. CX-5461 has shown promising results in preclinical studies in various cancer types, including breast, ovarian, and hematological cancers.

特性

製品名

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

分子式

C17H25N3O3

分子量

319.4 g/mol

IUPAC名

3-(cyclohexylcarbamoylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H25N3O3/c1-23-11-10-18-16(21)13-6-5-9-15(12-13)20-17(22)19-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,18,21)(H2,19,20,22)

InChIキー

DDFCCLHHIVNKMD-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

正規SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。